molecular formula C19H20N4O B7554041 5-methyl-N-phenyl-N-propan-2-yl-1-pyridin-2-ylpyrazole-4-carboxamide

5-methyl-N-phenyl-N-propan-2-yl-1-pyridin-2-ylpyrazole-4-carboxamide

Cat. No. B7554041
M. Wt: 320.4 g/mol
InChI Key: VUOWHGZKDZYOBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-N-phenyl-N-propan-2-yl-1-pyridin-2-ylpyrazole-4-carboxamide, also known as MPP, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPP is a pyrazole-based molecule that has been synthesized through various methods, and its mechanism of action has been studied in detail.

Mechanism of Action

5-methyl-N-phenyl-N-propan-2-yl-1-pyridin-2-ylpyrazole-4-carboxamide exerts its therapeutic effects by inhibiting the activity of the protein kinase B (AKT) pathway, which is involved in cell survival and proliferation. 5-methyl-N-phenyl-N-propan-2-yl-1-pyridin-2-ylpyrazole-4-carboxamide binds to the active site of AKT, preventing its activation and downstream signaling. This results in the induction of apoptosis and inhibition of cell proliferation in cancer cells.
Biochemical and Physiological Effects:
5-methyl-N-phenyl-N-propan-2-yl-1-pyridin-2-ylpyrazole-4-carboxamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, inhibition of cell proliferation, and anti-inflammatory properties. Additionally, 5-methyl-N-phenyl-N-propan-2-yl-1-pyridin-2-ylpyrazole-4-carboxamide has been shown to modulate the expression of various genes involved in cancer progression and inflammation.

Advantages and Limitations for Lab Experiments

The advantages of using 5-methyl-N-phenyl-N-propan-2-yl-1-pyridin-2-ylpyrazole-4-carboxamide in lab experiments include its specificity for AKT inhibition, its potential therapeutic applications, and its ability to induce apoptosis and inhibit cell proliferation in cancer cells. However, the limitations of using 5-methyl-N-phenyl-N-propan-2-yl-1-pyridin-2-ylpyrazole-4-carboxamide in lab experiments include its potential toxicity and the need for further studies to determine its efficacy and safety.

Future Directions

There are several future directions for 5-methyl-N-phenyl-N-propan-2-yl-1-pyridin-2-ylpyrazole-4-carboxamide research, including the development of more efficient synthesis methods, the optimization of 5-methyl-N-phenyl-N-propan-2-yl-1-pyridin-2-ylpyrazole-4-carboxamide for therapeutic applications, and the exploration of its potential as a diagnostic tool for cancer detection. Additionally, further studies are needed to determine the safety and efficacy of 5-methyl-N-phenyl-N-propan-2-yl-1-pyridin-2-ylpyrazole-4-carboxamide in preclinical and clinical trials.

Synthesis Methods

5-methyl-N-phenyl-N-propan-2-yl-1-pyridin-2-ylpyrazole-4-carboxamide can be synthesized through various methods, including the reaction of 2-phenylpyridine with 5-methyl-1H-pyrazole-4-carboxylic acid, followed by N-alkylation with propan-2-amine. Another method involves the reaction of 2-bromo-5-methylpyridine with 4-amino-1H-pyrazole-3-carboxylic acid, followed by N-alkylation with propan-2-amine. These methods result in the formation of 5-methyl-N-phenyl-N-propan-2-yl-1-pyridin-2-ylpyrazole-4-carboxamide, which can be purified through various techniques, such as column chromatography.

Scientific Research Applications

5-methyl-N-phenyl-N-propan-2-yl-1-pyridin-2-ylpyrazole-4-carboxamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer. Studies have shown that 5-methyl-N-phenyl-N-propan-2-yl-1-pyridin-2-ylpyrazole-4-carboxamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 5-methyl-N-phenyl-N-propan-2-yl-1-pyridin-2-ylpyrazole-4-carboxamide has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. Additionally, 5-methyl-N-phenyl-N-propan-2-yl-1-pyridin-2-ylpyrazole-4-carboxamide has been studied for its potential use as a diagnostic tool for cancer detection.

properties

IUPAC Name

5-methyl-N-phenyl-N-propan-2-yl-1-pyridin-2-ylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O/c1-14(2)22(16-9-5-4-6-10-16)19(24)17-13-21-23(15(17)3)18-11-7-8-12-20-18/h4-14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUOWHGZKDZYOBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=N2)C(=O)N(C3=CC=CC=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-N-phenyl-N-propan-2-yl-1-pyridin-2-ylpyrazole-4-carboxamide

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